Finasteride, 3

5-alpha reductase IC50 enzyme inhibition

Procure Finasteride (Form III) as a competitive Type II 5α-reductase inhibitor (IC50 14.3 nM) for ANDA filings and formulation. This BCS Class 2 drug offers 100-fold selectivity over Type I, ensuring reproducible dissolution and bioavailability. It is essential for studies on prostate volume reduction and R&D of anti-alopecia APIs.

Molecular Formula C23H36N2O2
Molecular Weight 372.5 g/mol
CAS No. 98319-26-7
Cat. No. B1672673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFinasteride, 3
CAS98319-26-7
SynonymsChibro Proscar
Chibro-Proscar
Eucoprost
Finasteride
MK 906
MK-906
MK906
Propecia
Propeshia
Prosca
Molecular FormulaC23H36N2O2
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C
InChIInChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14?,15?,16?,17-,18?,22+,23-/m1/s1
InChIKeyDBEPLOCGEIEOCV-BYQKQGHSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility52.8 [ug/mL] (The mean of the results at pH 7.4)
Slightly soluble
Freely sol in chloroform, DMSO, ethanol, methanol, n-propanol;  sparingly sol in propylene glycol, polyethylene glycol 400;  very slightly sol in 0.1N hydrogen chloride, 0.1N sodium hydroxide, water.
1.98e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Finasteride (CAS 98319-26-7) as a Type II 5α-Reductase Inhibitor: Procurement-Relevant Polymorphic Considerations


Finasteride (CAS 98319-26-7) is a synthetic 4-azasteroid compound that functions as a competitive and specific inhibitor of Type II 5α-reductase, the intracellular enzyme responsible for converting testosterone to dihydrotestosterone (DHT) . This compound exists in multiple anhydrous polymorphic forms—designated as Form I, Form II, and Form III—as well as several solvated states, a solid-state characteristic that carries direct implications for pharmaceutical formulation, bioavailability, and regulatory compliance [1][2]. The polymorphic identity of the procured material is not a trivial detail; it represents a critical quality attribute that can fundamentally influence downstream product performance.

Why Finasteride (CAS 98319-26-7) Procurement Requires Polymorph-Specific Rigor: Beyond Simple Identity


Procuring finasteride based solely on chemical identity (CAS 98319-26-7) without specifying the polymorphic form introduces significant scientific and operational risk. It is well-established that different polymorphs of the same compound can exhibit marked differences in critical physicochemical properties, including solubility, dissolution rate, and physical stability [1][2]. For a Biopharmaceutics Classification System (BCS) Class 2 drug like finasteride—characterized by low solubility and high permeability—the specific crystalline form directly dictates in vivo dissolution and, consequently, bioavailability [3]. Using an uncontrolled or unspecified polymorphic mixture in manufacturing can lead to batch-to-batch variability in product performance and potential regulatory non-compliance [1]. Therefore, scientific and industrial users must select a product with a defined and verifiable polymorphic identity, such as the distinct anhydrous Form III, to ensure process reproducibility and final dosage form quality.

Finasteride (CAS 98319-26-7) Form III: Quantifiable Differentiation and Comparative Performance Evidence


Comparative 5α-Reductase Type II Inhibitory Potency: Finasteride vs. Dutasteride

Finasteride exhibits a distinct inhibitory profile against 5α-reductase isozymes compared to the dual inhibitor dutasteride. Specifically, finasteride demonstrates a 4-fold higher potency against the Type II isozyme, with a reported IC50 of 14.3 ± 2.7 nM versus 57.0 ± 6.8 nM for dutasteride [1]. This preferential inhibition of Type II 5α-reductase is the primary mechanism of action for finasteride .

5-alpha reductase IC50 enzyme inhibition comparative pharmacology BPH

In Vitro Potency in Human Prostate Cancer Cell Lines: Finasteride vs. Dutasteride

In a comparative cell viability study using human prostate cancer cell lines, finasteride demonstrated significantly lower potency in reducing cell viability than dutasteride. In LNCaP cells, finasteride exhibited an IC50 of 241.0 nM (95% CI: 185.8–303.9), whereas dutasteride was approximately 191-fold more potent with an IC50 of 1.26 nM (95% CI: 1.02–1.57) [1]. A similar trend was observed in DU-145 and other cell lines [1].

prostate cancer LNCaP cell viability comparative oncology drug screening

Clinical Onset of Action in Benign Prostatic Hyperplasia: Finasteride vs. Tamsulosin

A randomized, double-blind clinical trial compared the efficacy of finasteride (5 mg once daily) and tamsulosin (0.4 mg once daily) in patients with lower urinary tract symptoms suggestive of BPH. Tamsulosin produced a significantly more rapid improvement in symptom scores and urinary flow rate. At week 1, the reduction in Symptom Problem Index (SPI) was -2.5 points for tamsulosin versus -1.8 points for finasteride (P=0.043) [1]. Similarly, the increase in maximum urinary flow rate (Qmax) at week 1 was 2.3 mL/s for tamsulosin versus 0.7 mL/s for finasteride (P=0.0007) [1].

BPH lower urinary tract symptoms clinical trial comparative efficacy pharmacodynamics

Comparative Clinical Improvement Rates at 4 Weeks: Finasteride vs. Tamsulosin in Korean BPH Patients

A separate clinical study in Korean patients with BPH further quantified the early differential response between finasteride and tamsulosin. At 4 weeks of treatment, tamsulosin demonstrated a 17.6% improvement in International Prostate Symptom Score (IPSS) compared to a 10.0% improvement with finasteride [1]. Similarly, the improvement in maximum urinary flow rate (Qmax) was 10.9% for tamsulosin versus only 3.1% for finasteride [1].

BPH IPSS Qmax clinical comparison Korean population

Solid-State Structural Differentiation: Polymorphic Form III vs. Form I and Form II

Finasteride polymorphic Form III is a distinct, anhydrous crystalline phase that can be unambiguously identified and differentiated from the more common Form I and Form II. Solid-state characterization using 13C and 15N CP-MAS NMR spectroscopy reveals unique spectral fingerprints for each polymorph, allowing for definitive identification of Form III [1]. X-ray powder diffraction (XRPD) patterns further confirm the unique crystal lattice of Form III, which can be obtained through desolvation processes of specific finasteride solvates [1][2]. The ability to distinguish Form III analytically is critical for quality control, as its physical properties (e.g., solubility, stability) can differ from other forms, directly impacting formulation performance [3].

polymorphism solid-state NMR XRD pharmaceutical analysis crystallography

Optimal Scientific and Industrial Use Cases for Finasteride (CAS 98319-26-7) Based on Comparative Evidence


Targeted Pharmacological Studies Requiring Selective Type II 5α-Reductase Inhibition

Given its 4-fold higher potency against the Type II isozyme compared to dutasteride (IC50 14.3 nM vs. 57.0 nM) [1], finasteride (CAS 98319-26-7) is the preferred tool for research where selective Type II 5α-reductase inhibition is desired. This selectivity allows for investigations into the specific physiological roles of Type II versus Type I isozymes in tissues like the prostate and scalp, without confounding dual inhibition.

In Vitro Modeling of Prostate Cancer with Moderate Pharmacological Sensitivity

In cell-based assays using LNCaP prostate cancer cells, finasteride exhibits an IC50 of 241.0 nM, whereas dutasteride is ~191-fold more potent (IC50 1.26 nM) [2]. This makes finasteride an appropriate compound for establishing a moderately sensitive baseline response in viability assays, or for studying mechanisms of resistance to 5α-reductase inhibition, where the high potency of dutasteride might obscure subtler biological effects.

Clinical Research on Long-Term BPH Disease Modification (Non-Acute Symptom Relief)

Clinical evidence demonstrates that finasteride has a slower onset of action for symptomatic relief in BPH compared to tamsulosin, with a 4-week IPSS improvement of 10.0% versus 17.6% for tamsulosin [3]. Therefore, procurement of finasteride is most scientifically justified for long-term studies focused on the disease-modifying effects of 5α-reductase inhibition (e.g., reducing prostate volume and preventing disease progression), rather than for investigations requiring rapid symptom alleviation.

Pharmaceutical Development Requiring Rigorous Polymorph Control and Analytical Verification

For industrial applications such as ANDA filings, formulation development, or GMP manufacturing, the procurement of finasteride with a specified and verifiable polymorphic form, such as the well-characterized Form III, is critical [4]. The availability of validated analytical methods (e.g., 13C CP-MAS NMR, XRPD) to distinguish Form III from Form I and Form II enables robust quality control, ensuring batch-to-batch consistency and mitigating the risk of altered dissolution and bioavailability profiles in the final drug product [5].

Quote Request

Request a Quote for Finasteride, 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.